7-Methylisochroman-1,3-dione

Lipophilicity LogP Homophthalic anhydride

7-Methylisochroman-1,3-dione (CAS 154713-84-5; synonym: 7-methylhomophthalic anhydride) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol. It belongs to the isochroman-1,3-dione (homophthalic anhydride) class, characterized by a fused benzene–dihydropyran ring system bearing a cyclic anhydride (1,3-dione) moiety.

Molecular Formula C10H8O3
Molecular Weight 176.171
CAS No. 154713-84-5
Cat. No. B588943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylisochroman-1,3-dione
CAS154713-84-5
Synonyms1H-2-Benzopyran-1,3(4H)-dione,7-methyl-(9CI)
Molecular FormulaC10H8O3
Molecular Weight176.171
Structural Identifiers
SMILESCC1=CC2=C(CC(=O)OC2=O)C=C1
InChIInChI=1S/C10H8O3/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-4H,5H2,1H3
InChIKeyOPECHWNBIKSYDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylisochroman-1,3-dione (CAS 154713-84-5): Procurement-Relevant Identity, Class, and Physicochemical Baseline


7-Methylisochroman-1,3-dione (CAS 154713-84-5; synonym: 7-methylhomophthalic anhydride) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol . It belongs to the isochroman-1,3-dione (homophthalic anhydride) class, characterized by a fused benzene–dihydropyran ring system bearing a cyclic anhydride (1,3-dione) moiety [1]. This anhydride functionality confers electrophilic reactivity toward nucleophiles, making the compound a versatile building block in organic synthesis and pharmaceutical intermediate chemistry [2]. The methyl substituent at the 7-position (para to the aromatic ring fusion point) differentiates it from the unsubstituted parent homophthalic anhydride and from other regioisomeric methyl analogs, with attendant effects on computed lipophilicity and steric environment .

Why Generic Substitution of 7-Methylisochroman-1,3-dione with Unsubstituted or Regioisomeric Homophthalic Anhydrides Fails


Within the homophthalic anhydride class, the position and presence of the methyl substituent are not benign variables—they materially alter computed lipophilicity (LogP), steric accessibility of the anhydride carbonyls, and regiochemical outcomes in cycloaddition chemistry. Substituting the unsubstituted parent (CAS 703-59-3; calculated LogP ~0.93–1.60 ) or regioisomers such as 8-methylisochroman-1,3-dione (XlogP 1.6 ) for 7-methylisochroman-1,3-dione (LogP 1.23 ) changes the compound's partitioning behavior, reaction kinetics, and the steric environment around the reactive anhydride site. More critically, the 7-methyl homolog has been employed as the specific 4-methylhomophthalic anhydride building block in formal [4+2] cycloaddition reactions en route to tetrahydroberberine alkaloids such as pallimamine—a transformation whose diastereoselectivity is contingent on the substitution pattern of the anhydride partner [1]. Generic interchange without re-optimization of reaction conditions therefore risks compromised yield, altered diastereomeric ratios, or complete synthetic failure.

7-Methylisochroman-1,3-dione: Quantifiable Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (LogP) of 7-Methylisochroman-1,3-dione vs. Unsubstituted Parent and 8-Methyl Regioisomer

The computed LogP of 7-methylisochroman-1,3-dione is 1.23, which is approximately 0.30 log units higher than that of the unsubstituted parent homophthalic anhydride (LogP 0.93) and approximately 0.37 log units lower than that of the 8-methyl regioisomer (XlogP 1.6) . This places the 7-methyl derivative in an intermediate lipophilicity range that may offer a distinct balance between organic-phase reactivity and aqueous workup compatibility relative to both comparators.

Lipophilicity LogP Homophthalic anhydride Partition coefficient Physicochemical profiling

Polar Surface Area (PSA) Constancy Across Methyl-Substituted Homophthalic Anhydrides: Evidence of Conserved Hydrogen-Bonding Capacity

The computed topological polar surface area (TPSA) of 7-methylisochroman-1,3-dione is 43.37 Ų, which is essentially identical to that of the unsubstituted parent homophthalic anhydride (43.37–43.4 Ų), the 8-methyl regioisomer (43.4 Ų), and the 4,4-dimethyl analog (43.4 Ų) . This indicates that methyl substitution at the aromatic ring does not alter the number or accessibility of hydrogen-bond acceptors (three carbonyl/ether oxygens, zero H-bond donors).

Polar surface area Hydrogen bonding Physicochemical property Drug-likeness Permeability

Commercial Availability at ≥97% Purity: Supplier-Declared Specifications for 7-Methylisochroman-1,3-dione

7-Methylisochroman-1,3-dione is commercially available from multiple suppliers with declared minimum purity specifications of 97% (AKSci) and 98% (MolCore, Leyan) . In contrast, the unsubstituted parent homophthalic anhydride (CAS 703-59-3) is widely stocked by major global suppliers (Thermo Scientific, TCI, Aladdin) at 97–98% purity , while regioisomeric methyl-substituted analogs (8-methyl, 5-methyl, 4,4-dimethyl) are less commonly catalogued and may require custom synthesis. The 7-methyl derivative thus occupies a favorable procurement position: it is a substituted analog with sufficient commercial availability to support routine research use without the lead times associated with custom synthesis.

Purity specification Commercial availability Quality control Procurement Vendor comparison

Synthetic Utility: 7-Methylisochroman-1,3-dione (as 4-Methylhomophthalic Anhydride) in Formal [4+2] Cycloaddition Toward Tetrahydroberberine Alkaloids

4-Methylhomophthalic anhydride (synonymous with 7-methylisochroman-1,3-dione) has been explicitly employed as the anhydride component in formal [4+2] cycloaddition reactions with 6,7-dimethoxy-3,4-dihydroisoquinolin-8-ol to construct key C13-disubstituted tetrahydroberberine intermediates en route to pallimamine and epi-pallimamine [1][2]. This specific substitution pattern is required for the synthetic route; the unsubstituted homophthalic anhydride would lack the methyl group needed at the corresponding position of the tetrahydroberberine core, while regioisomeric methyl anhydrides would place the substituent at an incorrect ring position, yielding constitutional isomers rather than the desired natural-product-like scaffold.

Cycloaddition Tetrahydroberberine Pallimamine Alkaloid synthesis Diastereoselectivity

Moisture Sensitivity and Anhydride Reactivity: Handling Requirements Consistent Across the Isochroman-1,3-dione Class

The isochroman-1,3-dione class, including the unsubstituted parent homophthalic anhydride, is characterized by moisture sensitivity and decomposition in aqueous media . The parent compound decomposes in water and requires storage under inert gas at 15–30 °C (or 2–8 °C with argon for longer-term storage) . As a member of this class, 7-methylisochroman-1,3-dione is expected to exhibit comparable anhydride reactivity and moisture sensitivity; the methyl substituent at the 7-position does not sterically shield the anhydride carbonyls and is therefore not predicted to significantly attenuate hydrolysis rates relative to the parent.

Moisture sensitivity Anhydride stability Storage conditions Handling Reactivity

Tautomeric Behavior: Predicted Consistency of the Exocyclic Enolic Tautomer Preference in 4-Unsubstituted Isochroman-1,3-diones Including the 7-Methyl Derivative

NMR and AM1 computational studies on isochroman-1,3-diones have established that, in solution, among three possible tautomers (two enolic forms and one diketone form), only the exocyclic enolic tautomer is observed [1]. This tautomeric behavior has been confirmed for 4-acyl and 4-aroyl isochroman-1,3-diones; the 4-unsubstituted scaffold (including 7-methylisochroman-1,3-dione, which lacks a substituent at the 4-position) is expected to exhibit the same preference. The methyl group at the 7-position is on the aromatic ring, remote from the tautomerizable 4-position, and is therefore not predicted to alter the tautomeric equilibrium.

Tautomerism Enolic tautomer Spectroscopic characterization Structural consistency Reactivity prediction

7-Methylisochroman-1,3-dione: Evidence-Backed Application Scenarios for Procurement and Research Use


Medicinal Chemistry SAR Campaigns Requiring Methyl-Substituted Isochroman-1,3-dione Building Blocks with Defined Lipophilicity

When a structure–activity relationship (SAR) study requires systematic variation of lipophilicity on the isochroman-1,3-dione scaffold without altering polar surface area (PSA), 7-methylisochroman-1,3-dione offers a computed LogP of 1.23—intermediate between the unsubstituted parent (LogP ~0.93) and the 8-methyl regioisomer (XlogP 1.6)—while maintaining the class-consistent PSA of 43.37 Ų . This orthogonality between LogP and PSA modulation is valuable in hit-to-lead and lead optimization programs where membrane permeability, solubility, and metabolic stability must be balanced against target binding .

Total Synthesis of Tetrahydroberberine and Protoberberine Alkaloids

For synthetic chemistry groups pursuing total synthesis of pallimamine, epi-pallimamine, or structurally related tetrahydroberberine alkaloids, 7-methylisochroman-1,3-dione (as 4-methylhomophthalic anhydride) is the regiospecifically required anhydride building block for formal [4+2] cycloaddition with dihydroisoquinoline partners . Substitution with the 5-methyl isomer would direct the synthesis toward a different polycyclic scaffold (e.g., 3-methylcholanthrene-type products), while the unsubstituted parent would generate a des-methyl analog lacking the quaternary carbon substitution pattern characteristic of the target natural product class .

Pharmaceutical Intermediate Synthesis Under GMP or ISO-Quality Requirements

7-Methylisochroman-1,3-dione is available from ISO-certified manufacturers at NLT 98% purity (MolCore) , positioning it as an accessible advanced intermediate for pharmaceutical R&D and pilot-scale synthesis. The isochroman-1,3-dione scaffold is a recognized precursor to pharmaceutically relevant compounds, including the antidiabetic agent gliquidone . For CROs and CMOs requiring batch-to-batch consistency under quality management systems, the availability of the 7-methyl derivative from multiple qualified vendors (AKSci, MolCore, Leyan) reduces single-source supply risk compared to less widely stocked regioisomeric methyl analogs.

Physicochemical Profiling and Computational Chemistry Model Development

The availability of computed physicochemical parameters (LogP 1.23450, PSA 43.37 Ų, zero H-bond donors, zero rotatable bonds) makes 7-methylisochroman-1,3-dione a suitable compound for inclusion in computational chemistry training sets, QSAR model validation, and prospective physicochemical property prediction. Its structural simplicity (C₁₀H₈O₃) combined with a single aromatic methyl substituent provides a well-defined perturbation relative to the parent scaffold, enabling clean assessment of methyl substitution effects on computed vs. experimentally measured properties .

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